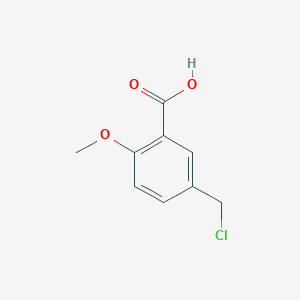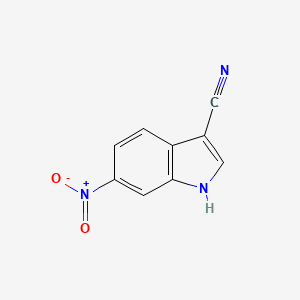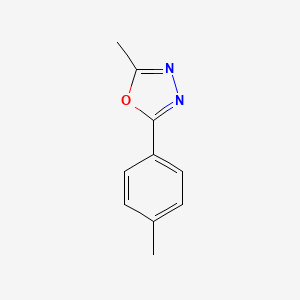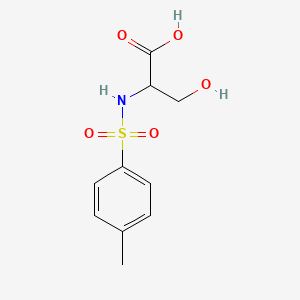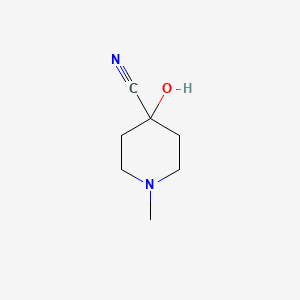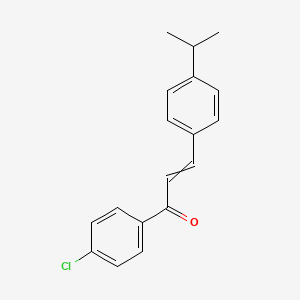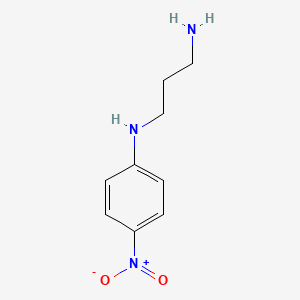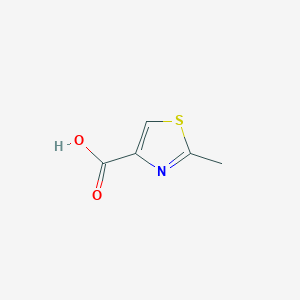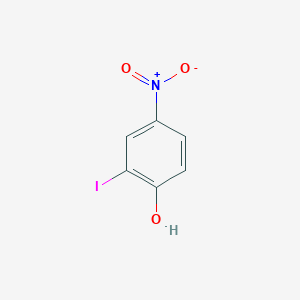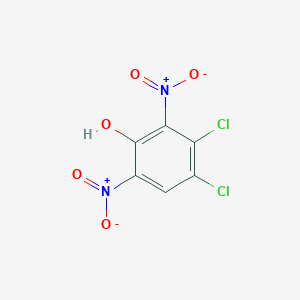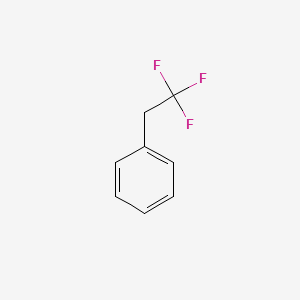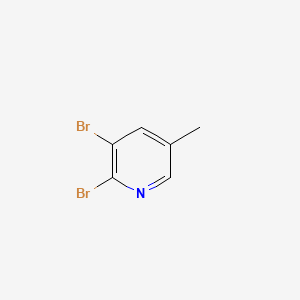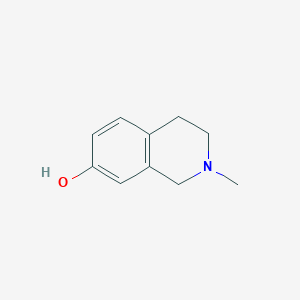![molecular formula C6H4N2O4 B1296381 Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione CAS No. 4156-75-6](/img/structure/B1296381.png)
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione
Übersicht
Beschreibung
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione is a type of pyrimidine derivative. Pyrimidine and its fused derivatives, including furo[2,3-d]pyrimidine, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . These compounds exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Synthesis Analysis
The synthesis of furo[2,3-d]pyrimidine based chalcones has been achieved using the bioisostere concept . This involves the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .
Wissenschaftliche Forschungsanwendungen
Cytotoxic Activity in Cancer Research
- Field : Cancer Research
- Application : Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines .
- Method : A one-pot condensation process from 2-amino furans/pyrroles was used for the synthesis . The synthesized compounds were then evaluated in vitro against a panel of human cancer cell lines .
- Results : Derivative 12n showed high activity (IC 50 = 6.55 ± 0.31 µM) against the HeLa cell line .
Protein Kinase Inhibitors for Cancer Treatment
- Field : Medicinal Chemistry
- Application : Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione and its fused derivatives have shown promising anticancer activity as protein kinase inhibitors .
- Method : These compounds exert their anticancer potential by inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
- Results : The review suggests that these compounds have significant anticancer potential through selective inhibition of protein kinases .
Antibacterial and Antifungal Applications
- Field : Microbiology
- Application : Pyrimidine derivatives, including Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione, have been used in antibacterial and antifungal research .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The review highlights successful syntheses and applications of these compounds in antibacterial and antifungal research .
Antimicrobial Activity
- Field : Microbiology
- Application : New cyclopenta[4’,5’]pyrido[3’,2’:4,5]furo[3,2-D]pyrimidin-7-amines have been synthesized and studied for their antimicrobial activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some of the synthesized compounds exhibited pronounced antimicrobial properties .
Anticonvulsant and Antitumor Activity
- Field : Pharmacology
- Application : Amino derivatives of condensed Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione have shown high anticonvulsant and antitumor activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The synthesized compounds exhibited pronounced anticonvulsant and antitumor properties .
Use in Organic Light Emitting Diodes (OLEDs)
- Field : Material Science
- Application : Benzo[4,5]furo[3,2-d]pyrimidine-based compounds have been used as a host material in organic light emitting diodes (OLEDs) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The review suggests that these compounds have significant potential in the field of OLEDs .
Anti-Breast Cancer Agents
- Field : Oncology
- Application : A series of novel Furo[2,3-D]pyrimidine based chalcones were synthesized as potential anti-breast cancer agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Among the different substituted derivatives, two of the halogen bearing chalcones demonstrated potent anti-proliferative activity against an NCI 59 cell line .
Combinatorial Synthesis for Cytotoxic Activity
- Field : Medicinal Chemistry
- Application : A facile protocol was developed for the combinatorial synthesis of Furo[2,3-D]pyrimidinone and Pyrrolo[2,3-D]pyrimidinone library via a one-pot condensation, from 2-amino furans/pyrroles .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Both Furo[2,3-D]pyrimidinones and Pyrrolo[2,3-D]pyrimidinones were evaluated in vitro against a panel of human cancer cell lines including against human cancer HeLa (cervical), MCF-7 (breast) and HT-29 (colon) cell lines .
Eigenschaften
IUPAC Name |
1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-4-2-1-12-5(10)3(2)7-6(11)8-4/h1H2,(H2,7,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHLWNMYHQMDMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30315659 | |
| Record name | 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,4-D]pyrimidine-2,4,7(1H,3H,5H)-trione | |
CAS RN |
4156-75-6 | |
| Record name | 4156-75-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30315659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



